4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a four-step reaction method . Initially, 4-(chloromethyl) benzoyl chloride was synthesized using thionyl chloride . More details about the synthesis process can be found in the referenced article .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . More specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The compound has shown significant activity against AChE and MAO-B enzymes . Compound 4f displayed inhibitory activity against AChE and MAO-B enzyme with IC 50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively . It has been revealed that compound 4f may have the potential to inhibit AChE and MAO-B enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from AD .Scientific Research Applications
- Background : 4-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide (MMT) is a key material used in naphthalene production. Its photophysical behavior varies significantly across different solvents .
- Application : Understanding solvent effects on MMT’s excited-state hydrogen bond dynamics can aid in developing new products for optoelectronics and analytical tools. The solvent polarity influences the strength of excited-state hydrogen bonds and proton transfers, impacting MMT’s behavior .
- Application : 4-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide derivatives could be synthesized using this method, yielding valuable chiral 1,4-sulfur bridged piperidinones with multiple stereogenic centers .
- Application : BT-AC selectively senses cysteine (Cys) over other analytes. Its fluorescence response makes it useful for detecting Cys in biological and environmental samples .
- Application : These materials could find applications in optoelectronic devices, sensors, and imaging systems due to their stability and fluorescence properties .
- Application : Exploring derivatives of 4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide may lead to novel drug candidates targeting specific biological pathways .
Optoelectronics and Analytical Tools
Chiral Synthesis
Fluorescent Probes for Cysteine Detection
Luminescent Materials
Drug Discovery
Materials Science
Mechanism of Action
properties
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-25(21,22)12-9-7-11(8-10-12)16(20)19-17-18-15-13(23-2)5-4-6-14(15)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRUHWZDUHBNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide |
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